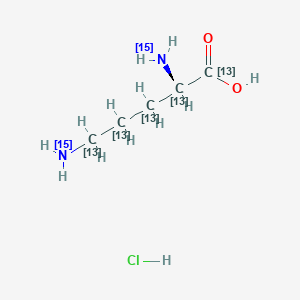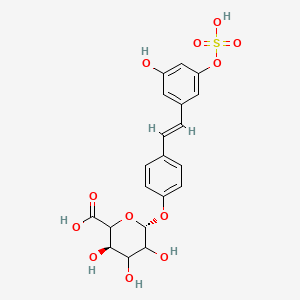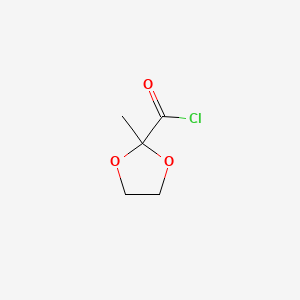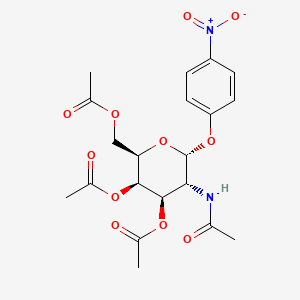
(2S)-2,5-bis(15N)(azanyl)(1,2,3,4,5-13C5)pentanoic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2,5-bis(15N)(azanyl)(1,2,3,4,5-13C5)pentanoic acid;hydrochloride is a stable isotope-labeled compound used in various scientific research applications. It is a derivative of L-Ornithine, an amino acid that plays a crucial role in the urea cycle, which helps detoxify ammonia in the liver. The stable isotope labeling with carbon-13 and nitrogen-15 allows for precise tracking and analysis in metabolic studies and other biochemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,5-bis(15N)(azanyl)(1,2,3,4,5-13C5)pentanoic acid;hydrochloride involves the incorporation of stable isotopes into the L-Ornithine molecule. This can be achieved through various synthetic routes, including:
Chemical Synthesis: Starting from labeled precursors, the synthesis involves multiple steps of chemical reactions to introduce the carbon-13 and nitrogen-15 isotopes into the L-Ornithine structure.
Biological Methods: Utilizing microorganisms or cell cultures that can incorporate labeled isotopes into amino acids during their metabolic processes.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis. The process includes:
Fermentation: Using genetically modified microorganisms to produce labeled amino acids.
Chemical Synthesis: Scaling up the chemical synthesis process to produce larger quantities of the labeled compound.
Purification: Employing techniques such as crystallization, chromatography, and recrystallization to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2,5-bis(15N)(azanyl)(1,2,3,4,5-13C5)pentanoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to L-Glutamate through oxidative deamination.
Reduction: Reduction of the carboxyl group to form corresponding alcohols.
Substitution: Amino group substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Using reagents like acyl chlorides or sulfonyl chlorides under mild conditions.
Major Products Formed
Oxidation: Formation of L-Glutamate.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of various L-Ornithine derivatives.
Aplicaciones Científicas De Investigación
(2S)-2,5-bis(15N)(azanyl)(1,2,3,4,5-13C5)pentanoic acid;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to understand amino acid metabolism and pathways.
Biology: Employed in studies of protein synthesis and degradation, as well as in the investigation of the urea cycle.
Medicine: Utilized in clinical research to study liver function and disorders related to ammonia detoxification.
Industry: Applied in the production of labeled compounds for pharmaceutical research and development.
Mecanismo De Acción
(2S)-2,5-bis(15N)(azanyl)(1,2,3,4,5-13C5)pentanoic acid;hydrochloride exerts its effects by participating in the urea cycle, where it helps convert ammonia into urea for excretion. The labeled isotopes allow for precise tracking of the compound’s metabolic fate, providing insights into the molecular targets and pathways involved in amino acid metabolism.
Comparación Con Compuestos Similares
(2S)-2,5-bis(15N)(azanyl)(1,2,3,4,5-13C5)pentanoic acid;hydrochloride can be compared with other stable isotope-labeled amino acids, such as:
L-Arginine-13C6,15N4 Hydrochloride: Used in similar metabolic studies but focuses on arginine metabolism.
L-Lysine-13C6,15N2 Hydrochloride: Utilized in protein synthesis studies.
L-Histidine-13C6,15N3 Hydrochloride: Applied in studies of histidine metabolism and protein interactions.
Uniqueness
This compound is unique due to its specific role in the urea cycle and its application in studying ammonia detoxification and liver function. Its stable isotope labeling provides a powerful tool for precise metabolic tracking and analysis.
Propiedades
IUPAC Name |
(2R)-2,5-bis(15N)(azanyl)(1,2,3,4,5-13C5)pentanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2.ClH/c6-3-1-2-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H/t4-;/m1./s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTYBZJRPHEQDG-QQIPSHICSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13CH2][13C@H]([13C](=O)O)[15NH2])[13CH2][15NH2].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[4-(4-Bromophenyl)sulfonio-2,5-dimethoxyphenyl]ethylazanium;chloride](/img/structure/B584701.png)




